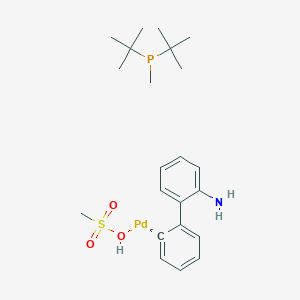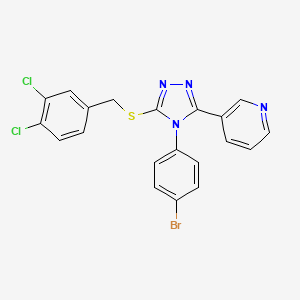
(t-Bu)2PMe-Pd-G3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II), commonly referred to as (t-Bu)2PMe-Pd-G3, is a third-generation Buchwald precatalyst. This compound is widely used in various cross-coupling reactions, making it a valuable tool in organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (t-Bu)2PMe-Pd-G3 involves the reaction of methanesulfonato (di-tert-butyl) methylphosphino with 2-amino-1,1-biphenyl-2-yl palladium (II). The reaction is typically carried out under controlled conditions to ensure high purity and yield .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to maintain the compound’s high purity and effectiveness as a catalyst .
Análisis De Reacciones Químicas
Types of Reactions: (t-Bu)2PMe-Pd-G3 is primarily used in various cross-coupling reactions, including:
- Buchwald-Hartwig Cross Coupling Reaction
- Heck Reaction
- Hiyama Coupling
- Negishi Coupling
- Sonogashira Coupling
- Stille Coupling
- Suzuki-Miyaura Coupling
Common Reagents and Conditions: The compound acts as a catalyst in these reactions, facilitating the formation of carbon-carbon and carbon-heteroatom bonds. Common reagents used in these reactions include aryl halides, organometallic reagents, and bases .
Major Products Formed: The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, (t-Bu)2PMe-Pd-G3 is extensively used as a catalyst in cross-coupling reactions to form complex organic molecules. Its high efficiency and selectivity make it a preferred choice for synthesizing pharmaceuticals and fine chemicals .
Biology and Medicine: While its primary application is in organic synthesis, the compounds synthesized using this compound can have significant biological and medicinal applications. For instance, biaryl compounds are often found in various drugs and bioactive molecules .
Industry: In the industrial sector, this compound is used in the large-scale production of complex organic molecules. Its role as a catalyst in cross-coupling reactions makes it indispensable in the manufacture of pharmaceuticals, agrochemicals, and advanced materials .
Mecanismo De Acción
(t-Bu)2PMe-Pd-G3 functions as a catalyst by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center in the compound undergoes oxidative addition with aryl halides, followed by transmetalation with organometallic reagents, and finally reductive elimination to form the desired product . This catalytic cycle is highly efficient and allows for the formation of complex molecules under mild conditions .
Comparación Con Compuestos Similares
Similar Compounds:
- Methanesulfonato (di-tert-butyl) methylphosphino (2′-amino-1,1′-biphenyl-2-yl) palladium (II)
- Methanesulfonato (di-tert-butyl) methylphosphino (2-amino-1,1-biphenyl-2-yl) palladium (II)
- (t-Bu)2PhP Pd G3
Uniqueness: Compared to other similar compounds, (t-Bu)2PMe-Pd-G3 offers higher efficiency and selectivity in cross-coupling reactions. Its third-generation design provides enhanced stability and reactivity, making it a superior choice for complex organic synthesis .
Propiedades
Fórmula molecular |
C22H35NO3PPdS- |
|---|---|
Peso molecular |
531.0 g/mol |
Nombre IUPAC |
ditert-butyl(methyl)phosphane;methanesulfonic acid;palladium;2-phenylaniline |
InChI |
InChI=1S/C12H10N.C9H21P.CH4O3S.Pd/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-8(2,3)10(7)9(4,5)6;1-5(2,3)4;/h1-6,8-9H,13H2;1-7H3;1H3,(H,2,3,4);/q-1;;; |
Clave InChI |
QWSMQKLCOKMRPT-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)P(C)C(C)(C)C.CS(=O)(=O)O.C1=CC=C([C-]=C1)C2=CC=CC=C2N.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-([1,1'-Biphenyl]-2-yl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12046488.png)
![N2-[[5-(Diphenylmethyl)-2-furanyl]carbonyl]-L-Arginine hydrate](/img/structure/B12046492.png)


![N-(3-chloro-2-methylphenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12046515.png)
![Ethyl 3-(4-bromobenzoyl)benzo[f]pyrrolo[1,2-a]quinoline-1-carboxylate](/img/structure/B12046521.png)
![7-(4-Bromobenzyl)-4-chloro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12046523.png)
![9-Chloro-5-methyl-5-(4-nitrophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12046539.png)

![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B12046554.png)

![1-heptyl-4-hydroxy-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-2-oxo-1,2-dihydroquinoline-3-carbohydrazide](/img/structure/B12046562.png)

amino}propanoic acid](/img/structure/B12046589.png)
